6-(3-Chlorobenzyl)-3-pyridazinol
Description
6-(3-Chlorobenzyl)-3-pyridazinol is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group at position 3 and a 3-chlorobenzyl moiety at position 4. The 3-chlorobenzyl group likely enhances lipophilicity and influences electronic properties, which may modulate biological activity or material stability .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-1-2-8(6-9)7-10-4-5-11(15)14-13-10/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAMGNCNGWXHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorobenzyl)-3-pyridazinol typically involves the reaction of 3-chlorobenzyl chloride with pyridazin-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorobenzyl)-3-pyridazinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydropyridazines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized pyridazine derivatives, reduced dihydropyridazines, and substituted pyridazines with various functional groups replacing the chlorobenzyl moiety.
Scientific Research Applications
6-(3-Chlorobenzyl)-3-pyridazinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Chlorobenzyl)-3-pyridazinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares 6-(3-Chlorobenzyl)-3-pyridazinol with structurally related compounds derived from the provided evidence:
Biological Activity
6-(3-Chlorobenzyl)-3-pyridazinol is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies where applicable.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyridazinol core substituted with a chlorobenzyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies utilizing various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. This effect was particularly pronounced in leukemia and breast cancer cells.
Case Study: Induction of Apoptosis in Cancer Cells
In a study conducted on MCF-7 breast cancer cells, treatment with this compound led to a significant increase in apoptotic markers, including Annexin V positivity and increased levels of cleaved caspase-3. The IC50 value was determined to be approximately 15 μM, suggesting potent activity at relatively low concentrations.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways:
- Inhibition of Enzymatic Activity : The chlorobenzyl group may facilitate binding to active sites on target enzymes, inhibiting their function.
- Modulation of Gene Expression : There is evidence suggesting that the compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
Comparative Analysis
When compared to other pyridazinol derivatives, this compound demonstrates unique biological profiles. For instance, while some derivatives exhibit strong herbicidal activity, this compound's focus is primarily on antimicrobial and anticancer effects.
Table 2: Comparison of Biological Activities Among Pyridazinol Derivatives
| Compound | Antimicrobial | Anticancer | Herbicidal |
|---|---|---|---|
| This compound | Yes | Yes | No |
| 6-Trifluoromethyl-3-pyridazinol | Moderate | No | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
